Pargeverine
Overview
Description
Pargeverine, also known as propinox, is an antispasmodic drug . It is used for the treatment of disorders of the gastrointestinal tract, the uterus, and the gallbladder . It is a chemical compound classified as an active ingredient, which belongs to the line of drugs with antispasmodic and spasmolytic properties, with a direct effect on the smooth muscle of the gastrointestinal system .
Synthesis Analysis
The synthesis of Pargeverine involves various analytical techniques such as TLC, FTIR, 1H-MNR, FABMS and Elemental analysis . A stability indicating high performance liquid chromatographic (HPLC) method for the estimation of Pargeverine Hydrochloride was developed and validated .Molecular Structure Analysis
The molecular formula of Pargeverine is C21H23NO3 . Its average mass is 337.412 Da and its monoisotopic mass is 337.167786 Da .Chemical Reactions Analysis
Pargeverine has a density of 1.1±0.1 g/cm3, a boiling point of 460.7±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 72.1±3.0 kJ/mol and a flash point of 232.4±27.3 °C .Physical And Chemical Properties Analysis
Pargeverine has a molar refractivity of 97.3±0.3 cm3, #H bond acceptors: 4, #H bond donors: 0, #Freely Rotating Bonds: 10, #Rule of 5 Violations: 1 . It has an ACD/LogP of 5.68, ACD/LogD (pH 5.5): 2.55, ACD/BCF (pH 5.5): 12.69, ACD/KOC (pH 5.5): 40.90, ACD/LogD (pH 7.4): 4.25, ACD/BCF (pH 7.4): 632.73, ACD/KOC (pH 7.4): 2039.84 .Scientific Research Applications
Polymorphism in Pargeverine Hydrochloride : A study by Rao and Naik (2020) investigated polymorphism in Pargeverine Hydrochloride, which is crucial for stable active pharmaceutical ingredients, robust manufacturing processes, and cost reduction. The study found minimal possibilities of polymorph formation in the solvents attempted, indicating that specific controls to inhibit transition during manufacturing might not be necessary. This suggests that Pargeverine Hydrochloride has a stable crystalline form under various conditions, which is beneficial for pharmaceutical applications (Rao & Naik, 2020).
Pseudoallergic Reactions in Chronic Urticaria : Zuberbier et al. (2002) identified novel pseudoallergens in food, focusing on tomatoes, white wine, and herbs. They found that aromatic volatile ingredients in food, which are natural pseudoallergens, can elicit pseudoallergic reactions (PARs) in chronic urticaria. Although this study does not directly involve Pargeverine, it provides insight into the types of substances that can cause PARs, which is relevant for understanding the broader context of Pargeverine's use in treating similar conditions (Zuberbier et al., 2002).
Quantification of Carbinoxamine Using Pargeverine as an Internal Standard : Bhavani, Gurupadayya, and Sharfuddin (2014) developed a method for determining carbinoxamine in human plasma using Pargeverine Hydrochloride as an internal standard. This highlights Pargeverine's utility in analytical chemistry, particularly in therapeutic drug monitoring studies (Bhavani, Gurupadayya, & Sharfuddin, 2014).
Participatory Action Research (PAR) in Various Contexts : Although not directly related to Pargeverine, several studies discuss PAR as a methodological approach in research. For instance, Whyte (1989), White, Suchowierska, and Campbell (2004), and Ottosson (2003) explore how PAR can be used in industry and social sciences to advance knowledge and solve practical problems. These papers provide a perspective on research methodologies that could be applicable in studying Pargeverine's effects and applications in various fields (Whyte, 1989), (White, Suchowierska, & Campbell, 2004), (Ottosson, 2003).
properties
IUPAC Name |
2-(dimethylamino)ethyl 2,2-diphenyl-2-prop-2-ynoxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-16-25-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-15-22(2)3/h1,5-14H,15-17H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPHCSSJLHAKSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048386 | |
Record name | Pargeverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pargeverine | |
CAS RN |
13479-13-5 | |
Record name | 2-(Dimethylamino)ethyl α-phenyl-α-(2-propyn-1-yloxy)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13479-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pargeverine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013479135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pargeverine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pargeverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PARGEVERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC61HM8FX0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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